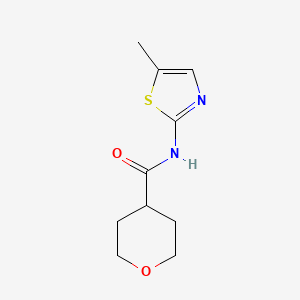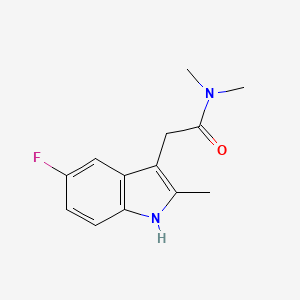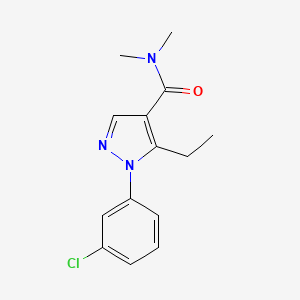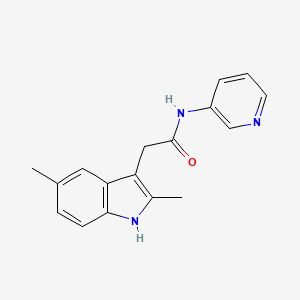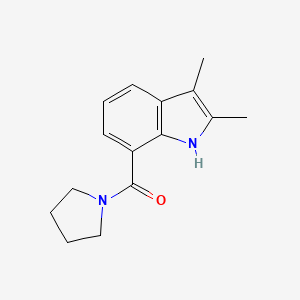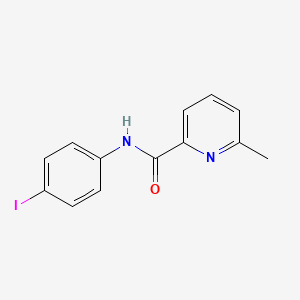![molecular formula C13H16FNO2 B7538658 N-[(2-fluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B7538658.png)
N-[(2-fluorophenyl)methyl]oxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-fluorophenyl)methyl]oxane-4-carboxamide, also known as ABT-199, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that plays a crucial role in the survival of cancer cells. ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for various types of cancer, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).
Wirkmechanismus
N-[(2-fluorophenyl)methyl]oxane-4-carboxamide binds selectively to BCL-2 protein, which inhibits its anti-apoptotic function. This leads to the induction of apoptosis in cancer cells, which ultimately results in their death. N-[(2-fluorophenyl)methyl]oxane-4-carboxamide has a high affinity for BCL-2 protein and has been shown to induce apoptosis in cancer cells at nanomolar concentrations.
Biochemical and physiological effects:
N-[(2-fluorophenyl)methyl]oxane-4-carboxamide has been shown to induce apoptosis in cancer cells, which results in the inhibition of tumor growth. It has also been shown to have minimal effects on normal cells, which makes it a promising candidate for cancer treatment. N-[(2-fluorophenyl)methyl]oxane-4-carboxamide has been shown to be well-tolerated in clinical trials, with minimal side effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2-fluorophenyl)methyl]oxane-4-carboxamide has several advantages for lab experiments, including its high selectivity for BCL-2 protein, its ability to induce apoptosis in cancer cells, and its minimal effects on normal cells. However, N-[(2-fluorophenyl)methyl]oxane-4-carboxamide has some limitations, including its poor solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on N-[(2-fluorophenyl)methyl]oxane-4-carboxamide, including:
1. Combination therapy: N-[(2-fluorophenyl)methyl]oxane-4-carboxamide has shown promising results in combination with other drugs, and further studies are needed to identify optimal combinations for different types of cancer.
2. Resistance mechanisms: Resistance to N-[(2-fluorophenyl)methyl]oxane-4-carboxamide can develop in some cancer cells, and further studies are needed to identify the mechanisms of resistance and develop strategies to overcome it.
3. Biomarkers: Biomarkers for predicting response to N-[(2-fluorophenyl)methyl]oxane-4-carboxamide are needed to identify patients who are most likely to benefit from treatment.
4. New indications: N-[(2-fluorophenyl)methyl]oxane-4-carboxamide has shown promising results in several types of cancer, and further studies are needed to explore its potential for other indications.
In conclusion, N-[(2-fluorophenyl)methyl]oxane-4-carboxamide is a promising anti-cancer agent that selectively targets BCL-2 protein. It has shown promising results in preclinical and clinical studies as a potential treatment for CLL and AML, and has potential for use in other types of cancer. Further research is needed to explore its optimal use in combination therapy, identify mechanisms of resistance, develop biomarkers for predicting response, and explore its potential for other indications.
Synthesemethoden
The synthesis of N-[(2-fluorophenyl)methyl]oxane-4-carboxamide involves several steps, including the formation of the oxane ring, introduction of the fluorophenyl group, and the carboxamide moiety. The final product is obtained through a series of purification and isolation steps. The synthesis of N-[(2-fluorophenyl)methyl]oxane-4-carboxamide has been described in detail in several research articles.
Wissenschaftliche Forschungsanwendungen
N-[(2-fluorophenyl)methyl]oxane-4-carboxamide has been extensively studied in preclinical and clinical settings for its potential use as an anti-cancer agent. It has shown promising results in the treatment of CLL and AML, both as a single agent and in combination with other drugs. N-[(2-fluorophenyl)methyl]oxane-4-carboxamide has also been tested in other types of cancer, including non-Hodgkin's lymphoma, multiple myeloma, and solid tumors.
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-12-4-2-1-3-11(12)9-15-13(16)10-5-7-17-8-6-10/h1-4,10H,5-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJDFCKXASGRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]oxane-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

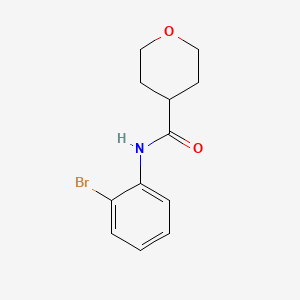
![2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide](/img/structure/B7538597.png)
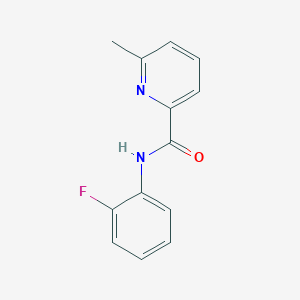
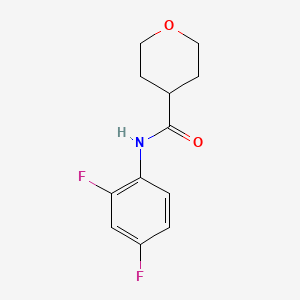
![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7538628.png)
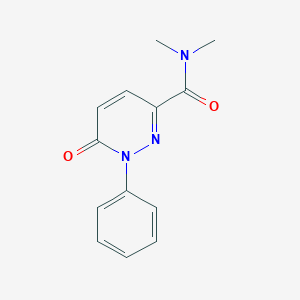
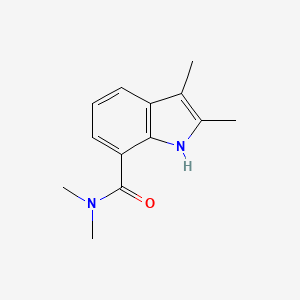
![(Z)-3-(1-methylpyrazol-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B7538645.png)
